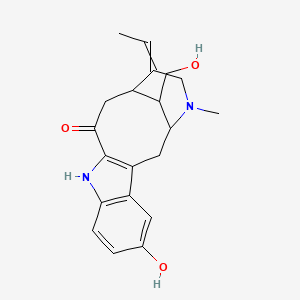
10-Hydroxy-16-epiaffinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 10-Hydroxy-16-epiaffinine is a sophisticated process that involves several steps to construct its complex molecular framework. Key strategies in its synthesis include chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and oxy-anion Cope rearrangement followed by protonation of the enolate under kinetic control. These steps are critical for generating the key asymmetric centers at C(15), C(16), and C(20) in a highly stereocontrolled fashion. The formation of the required cyclic ether is realized with complete control from the top face on treatment of the corresponding alcohols with DDQ/THF in excellent yields (Yu et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound includes several key features: asymmetric centers at C(15), C(16), and C(20), a cyclic ether, and a stereochemistry that is controlled to favor the sarpagine configuration at C(16) over the epimeric ajmaline configuration. These structural elements are essential for the biological activity of the compound and are achieved through a carefully designed synthetic route that ensures high stereocontrol.
Chemical Reactions and Properties
This compound undergoes specific chemical reactions characteristic of indole alkaloids. The regiospecific and chemospecific reactions employed in its synthesis, such as hydroboration/oxidation and oxy-anion Cope rearrangement, highlight its reactivity. Furthermore, the compound's ability to form a cyclic ether under specific conditions indicates its potential for further chemical modifications.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical rotation, are determined by its stereochemistry and molecular structure. While specific data on these properties are not detailed in the available literature, they are crucial for understanding the compound's behavior in biological systems and its handling during synthesis.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are influenced by its indole core and the specific functional groups present in its structure. These properties are essential for its biological activity and its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
13C NMR Analysis of Alkaloids from Peschiera Fuchsiaefolia : This research involved the isolation and analysis of various alkaloids, including 16-epiaffinine, from Peschiera fuchsiaefolia. The study focused on the 13C NMR spectra of these bisindole alkaloids (Braga, Filho, & Reist, 1984).
First Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids : This paper discusses the first enantiospecific total synthesis of 16-epiaffinine, which is a 3-oxygenated sarpagine indole alkaloid, along with the synthesis of other related compounds (Yang, Rallapalli, & Cook, 2010).
Enantiospecific Total Synthesis of (-)-(E)16-Epiaffinisine : This study details an efficient strategy for the total synthesis of (-)-(E)16-epiaffinisine, a sarpagine-related indole alkaloid. The research highlights the chemospecific and regiospecific hydroboration/oxidation method used in the synthesis (Yu et al., 2003).
Antimicrobially Active Alkaloids from Tabernaemontana Pachysiphon : This study identified several alkaloids, including 16-epiaffinine, from Tabernaemontana pachysiphon. The research found that dimeric indole alkaloids and 3 R/S-hydroxyconopharyngine possessed strong antibacterial activity against Gram-positive and Gram-negative bacteria (Beek, Kuijlaars, Thomassen, Verpoorte, & Svendsen, 1984).
Stereospecific, Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids : This paper reports on the stereospecific total synthesis of 16-epiaffinisine, which contributes to the understanding of sarpagine indole alkaloids (Yu, Liao, & Cook, 2002).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
Eigenschaften
IUPAC Name |
15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWWDRCFPJTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


